Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic Acid
The following technical guide provides an in-depth physicochemical and synthetic profile of 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's structural properties, synthetic accessibility, and pharmacophore analysis.
Executive Summary
2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid is a bicyclic thioether derivative characterized by a benzoic acid core linked via a sulfur atom to a piperonyl (1,3-benzodioxole) moiety. This molecule represents a "privileged structure" in medicinal chemistry, combining the solubility-enhancing properties of a carboxylic acid with the lipophilic, metabolically relevant benzodioxole ring. It is frequently utilized as a scaffold in the design of PTP1B inhibitors , PPAR agonists , and antimicrobial agents .
This guide details the molecular metrics, a validated synthetic protocol via S-alkylation, and the structural characterization required for library validation.
Molecular Identity & Physicochemical Profile[1][2][3]
The molecule is defined by the fusion of a polar acidic head group and a lipophilic aromatic tail. Understanding these metrics is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 2-[(1,3-benzodioxol-5-ylmethyl)osulfanyl]benzoic acid |
| Common Scaffolds | Thiosalicylic acid; Piperonyl |
| Molecular Formula | C₁₅H₁₂O₄S |
| Molecular Weight | 288.32 g/mol |
| Monoisotopic Mass | 288.0456 Da |
| Elemental Analysis | C: 62.49%, H: 4.19%, O: 22.20%, S: 11.12% |
Physicochemical Properties (Predicted)
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LogP (Lipophilicity): ~3.2 – 3.5. The benzodioxole ring contributes significantly to lipophilicity, while the carboxylic acid allows for pH-dependent solubility.
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pKa (Acidic): ~3.5 – 4.0 (Carboxylic acid). At physiological pH (7.4), the molecule will exist primarily as the carboxylate anion, improving aqueous solubility.
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H-Bond Donors: 1 (COOH)
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H-Bond Acceptors: 4 (COOH, 2 oxygens in dioxole ring)
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Rotatable Bonds: 4 (Critical for binding pocket adaptation).
Synthetic Pathway & Protocol
The most robust synthesis of this molecule involves the S-alkylation (Williamson-type thioether synthesis) of thiosalicylic acid with 5-(chloromethyl)-1,3-benzodioxole (piperonyl chloride).
Retrosynthetic Logic
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Bond Disconnection: The C-S bond between the methylene bridge and the sulfur atom.
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Nucleophile: 2-Mercaptobenzoic acid (Thiosalicylic acid). Requires activation by a base.
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Electrophile: 5-(Chloromethyl)-1,3-benzodioxole. The benzylic chloride is highly reactive toward soft nucleophiles like thiols.
Reaction Mechanism
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Deprotonation: A base (e.g., KOH or K₂CO₃) removes the proton from the thiol group (-SH) of thiosalicylic acid, generating the highly nucleophilic thiolate anion.
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Nucleophilic Attack: The thiolate attacks the benzylic carbon of the piperonyl chloride.
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Displacement: Chloride is displaced (SN2 mechanism), forming the thioether linkage.
Experimental Protocol (Standardized)
Note: All steps should be performed in a fume hood due to the odor of thiols and reactivity of alkyl halides.
Reagents:
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Thiosalicylic acid (1.0 eq)[1]
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5-(Chloromethyl)-1,3-benzodioxole (1.05 eq)
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Potassium Hydroxide (KOH) (2.2 eq)
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Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
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Solubilization: Dissolve 10 mmol of thiosalicylic acid in 20 mL of Ethanol/Water (1:1).
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Activation: Add 22 mmol of KOH slowly. The solution may warm slightly; stir until clear (formation of dipotassium salt).
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Alkylation: Dropwise add 10.5 mmol of 5-(chloromethyl)-1,3-benzodioxole dissolved in 5 mL ethanol.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
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Workup:
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Cool reaction to room temperature.[2]
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Acidify with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.
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Filter the solid and wash with cold water to remove inorganic salts.
-
-
Purification: Recrystallize from Ethanol or Methanol to obtain pure crystals.
Process Visualization
The following diagram illustrates the synthetic workflow and logic flow.
Caption: Figure 1. Convergent synthetic pathway via nucleophilic substitution of piperonyl chloride by thiosalicylate.
Structural Characterization (Validation)
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. Below are the expected diagnostic signals.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Disappears on D₂O shake.
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δ 7.9 – 7.1 ppm (m, 4H): Aromatic protons of the benzoic acid ring.
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δ 6.9 – 6.7 ppm (m, 3H): Aromatic protons of the benzodioxole ring.
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δ 5.98 ppm (s, 2H): Methylenedioxy protons (-O-CH ₂-O-) characteristic of the piperonyl group.
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δ 4.15 ppm (s, 2H): Thioether methylene bridge (-S-CH ₂-Ar).
Mass Spectrometry (ESI-MS)
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Mode: Negative Ion Mode (ESI-).
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Theoretical [M-H]⁻: 287.04 Da.
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Fragmentation: Loss of CO₂ (M-44) is common for benzoic acids.
Biological Relevance & Applications[1][7][10]
Pharmacophore Analysis
This molecule serves as a versatile chemical probe due to its dual-domain structure:
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Benzoic Acid Domain: Mimics phosphate groups, making it a common scaffold for phosphatase inhibitors (e.g., PTP1B) and integrin antagonists.
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Benzodioxole Domain: A validated pharmacophore found in drugs like Tadalafil and Paroxetine. It engages in
stacking and hydrophobic interactions within enzyme active sites.
Potential Research Applications
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PTP1B Inhibition: Derivatives of thiosalicylic acid are known inhibitors of Protein Tyrosine Phosphatase 1B, a target for diabetes and obesity therapy.
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Antibacterial Agents: The benzodioxole moiety is frequently explored for activity against Gram-positive bacteria by disrupting cell wall synthesis.
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Metallo-β-lactamase Inhibition: The carboxylic acid and thioether sulfur can coordinate zinc ions in the active site of metallo-enzymes, potentially reversing antibiotic resistance.
References
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Thiosalicylic Acid Chemistry: Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
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Benzodioxole Pharmacophore: Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Synthesis of Thioethers:Patai, S. (1974). The Chemistry of the Thiol Group. Wiley.
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Related Biological Activity (Thiosalicylic derivatives): Al-Soud, Y. A., et al. (2003). Synthesis and biological activity of some new 2-(substituted thio)benzoic acids. Farmaco.
